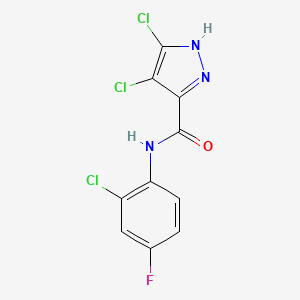

![molecular formula C61H118O6 B3026085 Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester CAS No. 38280-88-5](/img/structure/B3026085.png)

Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

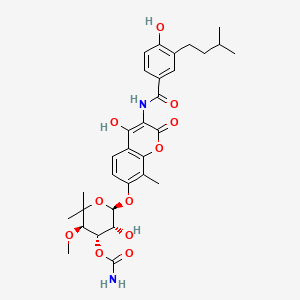

Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester, also known as 1,2-Distearoyl-3-Docosanoyl-rac-glycerol, is a triacylglycerol . It has a molecular weight of 947.6 . The IUPAC name for this compound is 2,3-bis(octadecanoyloxy)propyl docosanoate .

Physical And Chemical Properties Analysis

This compound is supplied as a solid . It has a molecular weight of 947.6 . It is soluble in the organic solvent chloroform at a concentration of approximately 10 mg/ml .Aplicaciones Científicas De Investigación

Bioactive Metabolites of DHA

DHA, a well-known essential fatty acid, leads to the production of several bioactive metabolites with significant biological effects. Over 70 biologically active metabolites have been described, including specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins. These metabolites play roles in augmenting energy expenditure, lipid catabolism, immune response modulation, inflammation resolution, wound healing, and tissue regeneration. Their beneficial actions span neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis. The broad spectrum of biological effects underscores the potential of DHA and its derivatives in diverse research applications (Kuda, 2017).

Fatty Acid Metabolism and Analysis

Understanding the comprehensive system of fatty acid classification and their metabolic pathways is crucial for exploring their applications in health and disease. The novel classification system proposed enables cataloguing lipids and their properties, facilitating the exploration of bioactive compounds derived from fatty acids, including potential derivatives of docosanoic acid (Ratnayake & Galli, 2009).

Nutritional Functions of DHA/EPA-enriched Glycerophospholipids

DHA/EPA-enriched glycerophospholipids (PLs) play a significant role in human health, particularly in brain function, lipid metabolism, and glucose metabolism. Their bioavailability and health benefits, influenced by the type and esterified form of fatty acids, suggest a potential research interest in structurally related compounds like the docosanoic acid ester (Zhang et al., 2019).

Effects of ω-3 PUFA-derived Bioactive Lipids on Metabolic Disorders

The metabolic pathways of ω-3 polyunsaturated fatty acids (PUFAs) and their derivatives have been a focus of research, particularly their effects on metabolic disorders such as diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis. These studies highlight the therapeutic potential of fatty acid metabolites in treating metabolic disorders, suggesting avenues for research into related compounds (Duan et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

2,3-di(octadecanoyloxy)propyl docosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFURWDSOSXFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H118O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)